molecular formula C15H16N2O2S B4036255 N'-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide

N'-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide

Cat. No.: B4036255
M. Wt: 288.4 g/mol
InChI Key: HQDVRRSWFGRISJ-UHFFFAOYSA-N
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Description

N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound features a phenylethyl group and a thiophen-2-ylmethyl group attached to the oxamide core, which imparts unique chemical properties.

Scientific Research Applications

N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: It may be used as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 1-phenylethylamine and thiophen-2-ylmethylamine.

    Formation of Oxamide: The oxamide core is formed by reacting the amines with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide.

Industrial Production Methods

In an industrial setting, the production of N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.

    Substitution: The phenylethyl and thiophen-2-ylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxamide derivatives.

    Substitution: Various substituted oxamides with different functional groups.

Mechanism of Action

The mechanism of action of N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)carbamate
  • N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)urea
  • N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)amide

Uniqueness

N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide stands out due to its oxamide core, which imparts distinct chemical properties compared to carbamates, ureas, and amides

Properties

IUPAC Name

N'-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11(12-6-3-2-4-7-12)17-15(19)14(18)16-10-13-8-5-9-20-13/h2-9,11H,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDVRRSWFGRISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330799
Record name N'-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

498535-47-0
Record name N'-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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